Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

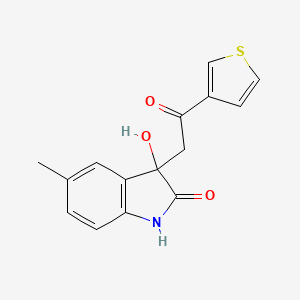

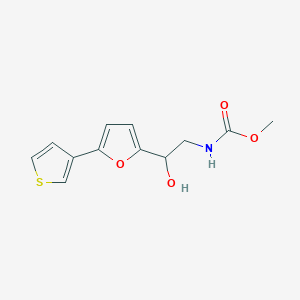

Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate, also known as CDC 6600, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the pyridine family and is synthesized using a specific method.

Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules

Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate is instrumental in the synthesis of complex molecules, including heterocyclic compounds and potential anticancer agents. For instance, it has been used in the preparation of phenoxydifluoromethyl substituted nitrogen heterocycles, highlighting its role in introducing aryloxydifluoromethyl substituents for the design of biologically active molecules (Solodukhin et al., 2004). Furthermore, its application extends to the development of new thiazolo[5,4-d]pyrimidines with molluscicidal properties, demonstrating its utility in creating compounds with specific biological activities (El-bayouki & Basyouni, 1988).

Catalysis and Organic Reactions

This compound also plays a crucial role in catalysis and organic reactions. It has been involved in the visible-light-driven direct 2,2-difluoroacetylation of alkenes and alkynes, showcasing its potential in photocatalytic processes and the synthesis of difluoroacetyl compounds (Furukawa et al., 2020). Such reactions are essential for creating functionalized molecules with potential applications in materials science and drug development.

Material Science Applications

In materials science, ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate contributes to the development of novel materials. Its utility is evident in the synthesis of ethyl-2,2-difluoro-2-trimethylsilylacetate, a difluoromethylene building block precursor, through electrolysis. This process underscores its importance in creating building blocks for more complex materials (Clavel et al., 2000).

Mecanismo De Acción

Target of Action

The primary target of Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate is the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects . This compound binds irreversibly to the nAChR, causing a stop of the flow of ions in the postsynaptic membrane of neurons .

Mode of Action

Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate: works by blocking neural signaling in the central nervous system of insects . It binds irreversibly to the nAChR, leading to paralysis and death . This compound is highly selective towards the variation of the nAChR which insects possess .

Biochemical Pathways

The action of Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate affects the normal functioning of the nervous system in insects. By binding to the nAChR, it disrupts the normal flow of ions across the neuron’s membrane, leading to paralysis and death . The downstream effects of this disruption can include a variety of physiological changes in the insect, ultimately leading to its death .

Pharmacokinetics

The ADME properties of Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate Based on its chemical structure and the general properties of similar compounds, it is likely that this compound has high gi absorption and is bbb permeant . These properties would contribute to its bioavailability and its ability to reach its target in the central nervous system of insects .

Result of Action

The result of the action of Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate is the rapid death of the insect. By binding to the nAChR and disrupting normal neural signaling, this compound causes paralysis and death in insects .

Propiedades

IUPAC Name |

ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NO2/c1-2-15-8(14)9(11,12)6-3-4-7(10)13-5-6/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOODARGYEGTZII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CN=C(C=C1)Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2696568.png)

![5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2696571.png)

![3,5-dimethoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2696572.png)

![1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2696573.png)

![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate](/img/structure/B2696579.png)

![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2696580.png)

![7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2696581.png)

![3-({1-[3-(4-Fluorophenoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2696583.png)